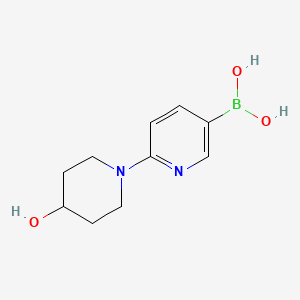
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid
説明
“(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1446509-85-8 . It has a molecular weight of 258.51 . The compound is typically stored at ambient temperature .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters like “(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid” has been a subject of research. One of the methods involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another promising method is iridium or rhodium-catalyzed C-H or C-F borylation .Molecular Structure Analysis
The InChI code for “(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid” is 1S/C10H15BN2O3.ClH/c14-9-3-5-13 (6-4-9)10-2-1-8 (7-12-10)11 (15)16;/h1-2,7,9,14-16H,3-6H2;1H .Chemical Reactions Analysis
Pyridinylboronic acids are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .科学的研究の応用
Suzuki Cross-Coupling Reactions :
- (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid and similar compounds have been utilized in Suzuki cross-coupling reactions. These reactions are a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds including pharmaceuticals (Bouillon et al., 2003).
Formation of New Pyridines Libraries :
- These boronic acids are used in the production of new libraries of pyridines, which are essential components in many drugs and agrochemicals. The ability to generate diverse pyridine derivatives is crucial for the discovery and development of new compounds with potential therapeutic applications (Bouillon et al., 2003).
Pharmaceutical and Biological Applications :
- Boronic acid derivatives, including (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid, have gained attention for their potential in pharmaceuticals. Their ability to interact with organic compounds and biological molecules makes them candidates for various medical, pharmacological, and biological studies (Hernández-Negrete et al., 2021).
Synthesis of Novel Ligands :
- Research has been conducted on the synthesis of new ligands using boronic acids in Suzuki coupling methods. These ligands are crucial in coordination chemistry, where they can bind to metal ions, forming complexes that have applications in various fields including catalysis and materials science (Böttger et al., 2012).
Catalysis :
- Boronic acids, including this compound, are explored for their use in catalysis. They have been shown to catalyze various organic reactions, including the formation of amides from amines and selective Friedel-Crafts-type reactions (Hall, 2019).
特性
IUPAC Name |
[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c14-9-3-5-13(6-4-9)10-2-1-8(7-12-10)11(15)16/h1-2,7,9,14-16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLOYNRZGPFMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCC(CC2)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



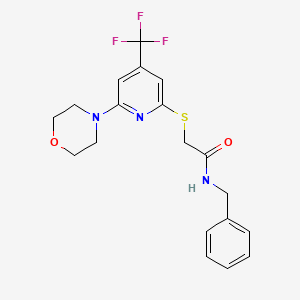
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B1407032.png)
![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B1407033.png)
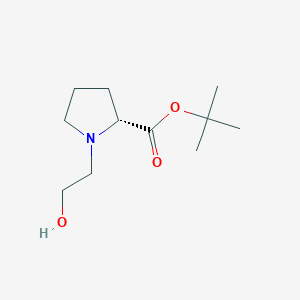
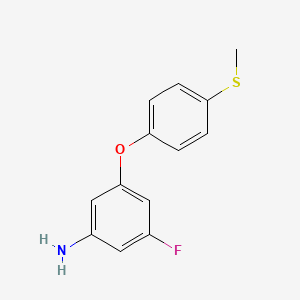

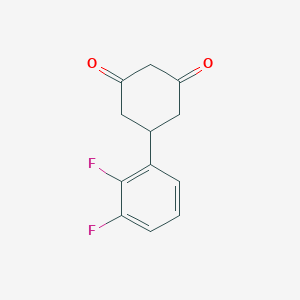
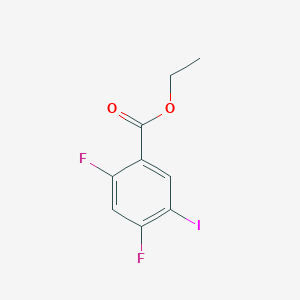
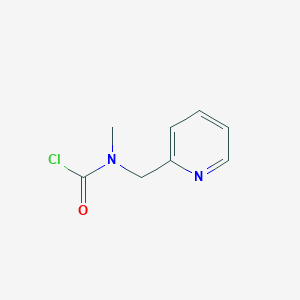
![2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1407046.png)
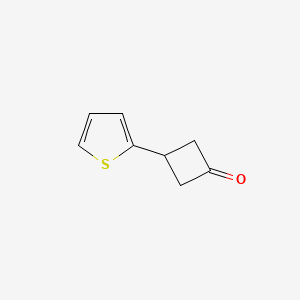
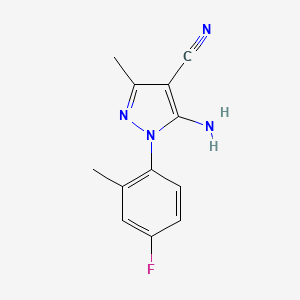
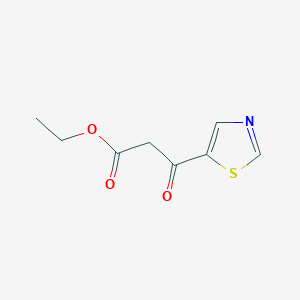
![[2-Methyl-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1407051.png)